Cas no 92256-47-8 (2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester)
2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester
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- Inchi: 1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-7-11(18-2)5-6-13(12)19-3/h5-7,9,16H,4H2,1-3H3
- InChI Key: ANCXEDMYFAOHJU-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(C#N)=CNC1=CC(OC)=CC=C1OC
2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-45031-0.05g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-45031-0.1g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 0.1g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-45031-0.25g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 0.25g |
$92.0 | 2023-02-10 | |
| Enamine | EN300-45031-0.5g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 0.5g |
$175.0 | 2023-02-10 | |
| Enamine | EN300-45031-1.0g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 1.0g |
$256.0 | 2023-02-10 | |
| Enamine | EN300-45031-2.5g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 2.5g |
$503.0 | 2023-02-10 | |
| Enamine | EN300-45031-5.0g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 5.0g |
$743.0 | 2023-02-10 | |
| Enamine | EN300-45031-10.0g |
ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 10.0g |
$1101.0 | 2023-02-10 | |
| Ambeed | A1110183-1g |
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 1g |
$212.0 | 2025-04-15 | |
| Ambeed | A1110183-5g |
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate |
92256-47-8 | 95% | 5g |
$617.0 | 2025-04-15 |
2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester Suppliers
2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester
2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester and its CAS No. 92256-47-8: A Comprehensive Review
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, 2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester, with the CAS number 92256-47-8, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its cyano and amino functional groups attached to an ethyl ester-substituted propenoic acid backbone, exhibits intriguing chemical behavior that makes it a subject of intense study.
The molecular structure of 2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester is highly sophisticated, featuring a conjugated system that includes a cyano group and an aniline derivative with methoxy substitutions at the 2 and 5 positions. This configuration not only imparts distinct electronic properties but also opens up possibilities for diverse interactions with biological targets. The ethyl ester moiety further enhances its versatility by allowing for solubility adjustments and potential modifications for drug delivery systems.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their broad spectrum of biological activities. The presence of the aromatic ring in 2,5-dimethoxyphenyl moiety suggests potential applications in central nervous system (CNS) disorders, given the well-documented role of methoxy-substituted aromatic compounds in modulating neurotransmitter pathways. Furthermore, the cyano group can serve as a bioisostere for other functional groups, offering synthetic chemists a versatile tool for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 92256-47-8 is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in generating derivatives that exhibit enhanced pharmacological properties. For instance, modifications at the amino group could lead to novel inhibitors targeting enzymes involved in inflammatory pathways. Such derivatives could be particularly valuable in developing treatments for chronic inflammatory diseases where current options are limited by side effects or resistance mechanisms.
The compound's solubility profile also deserves mention. The ethyl ester functionality improves water solubility compared to its corresponding carboxylic acid derivative, making it more amenable for formulation into oral or injectable drugs. This characteristic is crucial for drug development, as poor solubility often hinders the bioavailability and efficacy of new therapeutics. Efforts are ongoing to optimize formulations that leverage this property to enhance therapeutic outcomes.
Recent studies have begun to uncover the compound's interactions with various biological targets. For example, preliminary in vitro assays suggest that derivatives of 2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation regulation. These findings align with the growing interest in developing selective inhibitors that can modulate these pathways without significant off-target effects.
The role of computational chemistry in studying CAS No. 92256-47-8 cannot be overstated. Advanced modeling techniques have enabled researchers to predict binding affinities and metabolic stability with remarkable accuracy. This has accelerated the discovery process by allowing virtual screening of potential derivatives before experimental synthesis. Such integrative approaches are becoming standard practice in modern drug discovery pipelines.
In conclusion, 2-Propenoic acid, 2-cyano-3-[(2,5-dimethoxyphenyl)amino]-, ethyl ester, represented by CAS number 92256-47-8, represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and synthetic pathways, this compound is poised to contribute significantly to advancements in healthcare solutions.
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